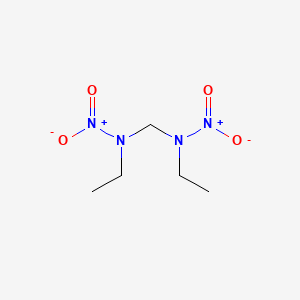

Methanediamine, N,N'-diethyl-N,N'-dinitro-

Description

Contextualization within the Field of N-Nitrated Amine Derivatives

N-nitrated amine derivatives, also known as nitramines, are a cornerstone of energetic materials science. These compounds are characterized by the presence of one or more N-NO2 functional groups, which are pivotal to their energetic properties. The synthesis of nitramines can be challenging, particularly for primary amines, which often require a multi-step process involving activation with a protecting group before nitration to avoid the formation of unreactive nitrate (B79036) salts. researchgate.net In contrast, the nitration of secondary amines is often more direct. researchgate.net

N,N'-Diethyl-N,N'-dinitromethanediamine is a geminal dinitramine (B166585), a subclass of nitramines where two nitramine functionalities are attached to the same carbon atom. This structural motif is of particular interest as it can lead to high-density energetic materials with desirable performance characteristics. The properties of these materials are heavily influenced by the nature of the alkyl substituents on the nitrogen atoms.

Historical Development of Dinitrated Methanediamine (B1196670) Chemistry

The chemistry of dinitrated methanediamines is intrinsically linked to the broader history of energetic materials development. The synthesis of N,N'-dialkylmethylenebis(nitramines), the class of compounds to which N,N'-Diethyl-N,N'-dinitromethanediamine belongs, has been explored through various synthetic routes. One established method involves the condensation of primary nitramines with formaldehyde (B43269) in an acidic medium, such as dilute sulfuric acid. researchgate.net This approach allows for the formation of both symmetrical and unsymmetrical N,N'-dialkylmethylenebis(nitramines). researchgate.net

Another significant development in the synthesis of these compounds involves the use of N-alkylsulfamates. This method proceeds through the condensation with formaldehyde, followed by a subsequent nitration step to yield the desired N,N'-dialkylmethylenebis(nitramines). researchgate.net These synthetic advancements have enabled the preparation of a range of dinitrated methanediamine derivatives, allowing for the systematic study of their structure-property relationships.

Fundamental Significance in Contemporary Organic and Materials Sciences

The molecular structure of these compounds is a key determinant of their physical properties, such as melting point, melting enthalpy, and glass transition temperature, all of which are important parameters for their application as plasticizers. The study of the crystal structures of methylenedinitramines provides valuable insights into how their molecular packing and intermolecular interactions influence their bulk properties.

Research Gaps and Future Directions in N,N'-Diethyl-N,N'-dinitromethanediamine Studies

Despite its importance, detailed and publicly accessible research findings specifically on N,N'-Diethyl-N,N'-dinitromethanediamine are somewhat limited. While the general synthetic routes for N,N'-dialkylmethylenebis(nitramines) are known, specific optimized procedures, reaction kinetics, and comprehensive characterization data for the diethyl derivative are not extensively reported in the available literature.

Future research should focus on a more in-depth investigation of the synthesis of N,N'-Diethyl-N,N'-dinitromethanediamine, aiming for high-yield and high-purity production. A thorough characterization of its thermal, spectroscopic, and energetic properties would be highly valuable. Furthermore, computational studies could provide deeper insights into its molecular structure and predictive models for its performance as an energetic material. Investigating its compatibility with various binder systems and its long-term stability in propellant formulations are also critical areas for future exploration.

Data Tables

Table 1: Physicochemical Properties of N,N'-Diethyl-N,N'-dinitromethanediamine

| Property | Value |

| CAS Number | 134273-34-0 |

| Molecular Formula | C5H12N4O4 |

| Molecular Weight | 192.17 g/mol |

| Appearance | Data not available |

| Melting Point | Data for specific compound not available; reported for a series of methylenedinitramines. |

| Density | Data not available |

| Melting Enthalpy | Data for specific compound not available; reported for a series of methylenedinitramines. |

| Glass Transition Temperature | Data for specific compound not available; reported for a series of methylenedinitramines. |

Table 2: Synthetic Approaches for N,N'-Dialkylmethylenebis(nitramines)

| Method | Starting Materials | Key Reagents | Reference |

| Condensation of Nitramines | Primary nitramines, Formaldehyde | Acidic medium (e.g., H2SO4) | researchgate.net |

| From N-Alkylsulfamates | N-Alkylsulfamates, Formaldehyde | Nitrating agent | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

134273-34-0 |

|---|---|

Molecular Formula |

C5H12N4O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

N-ethyl-N-[[ethyl(nitro)amino]methyl]nitramide |

InChI |

InChI=1S/C5H12N4O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h3-5H2,1-2H3 |

InChI Key |

KUNXCAIGAVGORW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CN(CC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl N,n Dinitromethanediamine and Analogous N Nitrated Diamines

Strategies for Methanediamine (B1196670) Scaffold Construction with N,N'-Diethyl Substitution

The foundational step in the synthesis is the construction of the N,N'-diethylmethanediamine precursor. This scaffold provides the essential C-N-C-N backbone of the target molecule.

The formation of N,N'-dialkylmethylenebis(nitramines) can be approached through several distinct functionalization routes. One primary method involves the condensation of a primary nitramine, such as ethylnitramine, with formaldehyde (B43269) in an acidic medium. lookchem.com This reaction directly links two nitramine moieties with a methylene (B1212753) bridge.

An alternative and significant route involves the condensation of N-alkylsulfamates with formaldehyde. This is then followed by a subsequent nitration step to yield the final dinitramine (B166585) product. lookchem.com This two-step approach allows for the initial construction of the diamine skeleton before the introduction of the energetic nitro groups.

Analogous methods for creating diamine scaffolds often involve the reaction of a secondary amine with a suitable electrophile. For instance, N,N-diethylethylenediamine is prepared by reacting diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride, often in the presence of a Lewis acid catalyst in an autoclave. google.com This highlights a general strategy where a dialkylamine is coupled with a molecule containing the desired carbon spacer.

The efficiency and yield of diamine synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, pressure, reaction time, molar ratios of reactants, and the choice of catalyst and solvent. google.comresearchgate.netnih.gov For catalyzed reactions, such as palladium-catalyzed aminations, factors like catalyst loading and the presence of acidic or basic additives can significantly influence the outcome. nih.gov In high-pressure syntheses, such as those carried out in an autoclave, controlling the pressure and temperature is critical for driving the reaction to completion and minimizing side products. google.comresearchgate.net

The following table summarizes key parameters that are commonly optimized in analogous diamine synthesis processes.

| Parameter | Typical Range/Value | Significance | Source |

|---|---|---|---|

| Temperature | 70°C - 150°C | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products. | google.comresearchgate.net |

| Pressure | 1 MPa - 6 MPa | Crucial for reactions involving gaseous reagents (e.g., ammonia) or for shifting equilibrium in an autoclave. | google.comresearchgate.net |

| Catalyst | Raney Co, Cuprous Chloride, Palladium complexes | Increases reaction rate and can control selectivity. Catalyst loading (e.g., 2-5 mol%) is also optimized. | google.comresearchgate.netnih.gov |

| Solvent | DMF, THF, Dichloromethane | Influences solubility of reactants and can affect reaction pathways and rates. | researchgate.netnih.govgoogle.com |

| Molar Ratio | 1:1 to 8:1 (Amine:Electrophile) | Optimizing the stoichiometry can maximize the yield of the desired product and minimize unreacted starting materials. | google.com |

| Reaction Time | 3 - 8 hours | Sufficient time is needed for the reaction to reach completion; however, excessively long times can lead to decomposition. | google.comresearchgate.net |

Regioselective N-Nitration Techniques for N,N'-Dinitromethanediamine Synthesis

The introduction of nitro groups onto the nitrogen atoms of the diamine precursor is the critical step that imparts energetic properties to the molecule. This N-nitration must be performed efficiently to achieve dinitration while avoiding C-N bond cleavage or the formation of nitrosamine (B1359907) impurities. researchgate.netccsnorway.com For a symmetric precursor like N,N'-diethylmethanediamine, regioselectivity refers to ensuring N-nitration occurs cleanly without side reactions on the alkyl chains or the methylene bridge.

A variety of nitrating agents can be employed for the N-nitration of secondary amines. The classic and most powerful method uses mixed acids (a combination of concentrated nitric and sulfuric acid). acs.orggeeksforgeeks.org The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. acs.orggeeksforgeeks.org

A widely used system for the nitration of secondary amines is a mixture of nitric acid in acetic anhydride (B1165640). researchgate.net This reagent is effective, although side reactions such as acetylation can occur. researchgate.net For more potent nitration, dinitrogen pentoxide (N₂O₅) in an inert solvent is a powerful and clean nitrating agent that avoids strong acids. acs.orgresearchgate.net

To avoid harsh acidic conditions that can degrade sensitive substrates, several non-acidic organic nitrating reagents have been developed. datapdf.comacs.org These include acetone (B3395972) cyanohydrin nitrate (B79036), which can convert secondary amines to nitramines under alkaline conditions, and N-nitropyridazinone derivatives. core.ac.ukresearchgate.net Such reagents offer milder reaction conditions and can be beneficial for complex substrates.

Catalysis plays a crucial role in N-nitration reactions, primarily by facilitating the generation of the active nitrating species. In mixed-acid systems, sulfuric acid is the catalyst that protonates nitric acid, leading to the formation of the nitronium ion. acs.orggeeksforgeeks.org

For less reactive secondary amines, the nitration with nitric acid and acetic anhydride can be ineffective on its own and may require the use of a chloride catalyst. researchgate.net The presence of chloride generates a more potent nitrating species, enabling the reaction to proceed. researchgate.net In other systems, Lewis acids such as zinc chloride (ZnCl₂) have been used to catalyze the synthesis of N-nitramines, particularly in alternative reaction media like dense carbon dioxide. researchgate.net The use of solid acid catalysts like zeolites is also an area of investigation, aiming to replace liquid acids and simplify product purification. acs.org

Traditional nitration methods often rely on hazardous mixed acids and generate significant acidic waste, prompting research into more environmentally benign alternatives. rsc.orgrsc.org A key principle of green chemistry is the use of solid acid catalysts, such as zeolites, which can replace corrosive and difficult-to-recycle liquid acids like H₂SO₄. acs.org These solid catalysts are easily separated from the reaction mixture and can often be regenerated and reused. acs.org

Another green approach involves the use of alternative reaction media. Supercritical or dense carbon dioxide has been explored as a solvent for N-nitramine synthesis, offering a non-toxic and easily removable alternative to conventional organic solvents. researchgate.net

Significant advances have been made in developing sustainable nitration protocols using mechanochemistry (ball milling). rsc.orgrsc.org These methods often employ benign, recyclable organic nitrating agents and are performed with minimal or no solvent, drastically reducing waste generation. rsc.orgrsc.org Furthermore, photochemical methods, which use light to drive the nitration reaction, represent another avenue for developing greener synthetic processes. researchgate.net

Reaction Mechanism Elucidation in N-Nitration Chemistry

The formation of N,N'-diethyl-N,N'-dinitromethanediamine involves the introduction of nitro groups onto the nitrogen atoms of a diamine precursor. This process falls under the broader category of N-nitration, a critical reaction in the synthesis of many energetic materials. The elucidation of the reaction mechanism is essential for optimizing reaction conditions and ensuring the safe and efficient production of the target compound.

Mechanistic Studies of Electrophilic Nitration

The N-nitration of secondary aliphatic amines, such as the precursor to N,N'-diethyl-N,N'-dinitromethanediamine, is generally understood to proceed via an electrophilic substitution mechanism. The key reactive species is the nitronium ion (NO₂⁺), which acts as a potent electrophile.

The generation of the nitronium ion is typically achieved by the use of a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion attacks the lone pair of electrons on the nitrogen atom of the secondary amine. This step is the primary electrophilic attack and is often the rate-determining step of the reaction. The ease of this nitration is inversely related to the basicity (proton-attracting ability) of the amine. researchgate.net For less basic amines, the reaction may require a catalyst, such as a chloride source, to proceed efficiently. researchgate.net

Theoretical studies on the nitration of secondary amines like dimethylamine (B145610) (DMA) with species such as dinitrogen tetroxide (N₂O₄) have explored alternative pathways. These computational models suggest that the reaction can proceed through different routes, including the abstraction of a hydrogen atom from the amino group by a NO₂ radical, followed by recombination, or a direct reaction with isomers of N₂O₄. nih.gov In the particle phase, it has been observed that particulate dimethylamine reacts with NO₂ to initially form a hydrogen-bonded intermediate, which then leads to the formation of nitramine and nitrosamine products. nih.gov

Side reactions can also occur during the nitration of secondary amines, including nitrosation, which can be influenced by the presence of catalysts. researchgate.net

Role of Intermediates in Dinitration Pathways

The synthesis of N,N'-diethyl-N,N'-dinitromethanediamine from its diamine precursor, N,N'-diethylmethanediamine, involves the introduction of two nitro groups. This dinitration process is expected to occur in a stepwise manner, involving a mononitrated intermediate.

The initial electrophilic attack by a nitronium ion on one of the nitrogen atoms of the diamine would lead to the formation of a mononitro intermediate: N-ethyl-N'-nitro-N,N'-diethylmethanediamine. This intermediate would then undergo a second nitration on the remaining secondary amine nitrogen to yield the final dinitrated product.

In the context of related energetic materials, the formation of intermediates is a common feature. For instance, in the formation of N-nitrosodimethylamine (NDMA) during the chloramination of secondary and tertiary amines, the reaction proceeds through radical intermediates, such as aminyl radicals and N-peroxyl radicals. nih.gov While the nitration to form N,N'-diethyl-N,N'-dinitromethanediamine is primarily an electrophilic substitution, the potential for radical-mediated pathways, especially under certain conditions, cannot be entirely ruled out without specific experimental studies on this compound.

The stability and reactivity of the mononitrated intermediate can also influence the product distribution and the potential for side reactions. Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the nitrating agent is therefore critical to maximize the yield of the desired dinitrated product and minimize the formation of impurities.

Purification and Isolation Protocols for N,N'-Diethyl-N,N'-dinitromethanediamine

The purification and isolation of N,N'-diethyl-N,N'-dinitromethanediamine, as with many energetic materials, are critical steps to ensure the safety, stability, and performance of the final product. The presence of impurities can significantly impact these properties. Common purification techniques for organic compounds, adapted for the specific nature of energetic materials, are employed.

Crystallization is a primary method for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at lower temperatures, allowing for the crystallization of the pure product upon cooling. The impurities should ideally remain dissolved in the cold solvent or be insoluble in the hot solvent. For compounds with sticky or non-polar impurities, a technique called trituration may be used, which involves washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble. ijddr.in

Chromatographic techniques are also widely used for the purification of organic compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a preparative technique where the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. hilarispublisher.com A solvent or a mixture of solvents (the eluent) is passed through the column to elute the components at different rates, allowing for their separation.

Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. hilarispublisher.com

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes, offering higher resolution and faster separation times compared to traditional column chromatography.

Extraction techniques are employed to separate the desired product from a reaction mixture or to remove impurities.

Liquid-liquid extraction involves partitioning the components of a mixture between two immiscible liquid phases. ijddr.in This is often used during the work-up of a reaction to remove water-soluble byproducts and unreacted reagents.

Solid-phase extraction (SPE) utilizes a solid sorbent to selectively adsorb the target compound or impurities from a liquid sample. hilarispublisher.com

The purity of the isolated N,N'-diethyl-N,N'-dinitromethanediamine would be confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the molecular structure.

Infrared (IR) spectroscopy to identify the characteristic functional groups, such as the N-NO₂ group.

Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

The following table provides a summary of common purification techniques that could be applicable to N,N'-diethyl-N,N'-dinitromethanediamine.

| Purification Technique | Principle of Separation | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble and insoluble impurities from a solid crude product. |

| Trituration | Washing a solid with a solvent in which the desired compound is insoluble, but impurities are soluble. | Removal of sticky or non-polar impurities. ijddr.in |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. hilarispublisher.com | Separation of the desired product from byproducts and unreacted starting materials. |

| Liquid-Liquid Extraction | Partitioning of components between two immiscible liquid phases based on their relative solubilities. ijddr.in | Initial work-up of the reaction mixture to remove water-soluble impurities. |

| Solid-Phase Extraction | Selective adsorption of components onto a solid sorbent from a liquid sample. hilarispublisher.com | Concentration of the product or removal of specific impurities. |

Advanced Spectroscopic and Structural Characterization of N,n Diethyl N,n Dinitromethanediamine

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

No FTIR spectral data for N,N'-diethyl-N,N'-dinitromethanediamine has been found in the searched resources. Therefore, an analysis of its characteristic vibrational modes, such as N-NO₂, C-N, C-H, and CH₂/CH₃ stretching and bending frequencies, cannot be provided.

Raman Spectroscopy for Bond Vibrational Modes

Similarly, no Raman spectroscopic data is available for N,N'-diethyl-N,N'-dinitromethanediamine. An analysis of its molecular symmetry and the Raman-active vibrational modes corresponding to its functional groups cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

No ¹H NMR spectra for N,N'-diethyl-N,N'-dinitromethanediamine are available. As a result, the chemical shifts, coupling constants, and multiplicity of the protons in the ethyl (CH₃CH₂) and methylene (B1212753) (CH₂) groups cannot be assigned or analyzed to determine the electronic environment and through-bond connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

There is no available ¹³C NMR data for N,N'-diethyl-N,N'-dinitromethanediamine. This prevents the identification and assignment of carbon resonances for the methylene and ethyl carbons, which would provide critical information about the carbon framework of the molecule.

Two-Dimensional NMR Techniques for Connectivity Mapping

Without ¹H and ¹³C NMR data, no analysis using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These techniques are essential for establishing the connectivity between protons and carbons within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For N,N'-diethyl-N,N'-dinitromethanediamine (C₅H₁₂N₄O₄), the theoretical exact mass can be calculated. While specific experimental data for this compound is not publicly available in the searched literature, a hypothetical HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to its calculated monoisotopic mass.

Hypothetical HRMS Data

| Ion Type | Theoretical m/z |

| [M]⁺ | 192.0808 |

| [M+H]⁺ | 193.0886 |

| [M+Na]⁺ | 215.0705 |

This data is theoretical and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure.

In a hypothetical MS/MS experiment of the [M+H]⁺ ion of N,N'-diethyl-N,N'-dinitromethanediamine, characteristic fragmentation pathways would be expected. These would likely involve the cleavage of the C-N and N-N bonds. Common losses would include the nitro groups (NO₂), ethyl groups (C₂H₅), and combinations thereof. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

Hypothetical Fragmentation Pattern

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |

| 193.0886 | 147.0827 | NO₂ |

| 193.0886 | 164.0620 | C₂H₅ |

| 147.0827 | 101.0868 | NO₂ |

This data is a predictive representation and requires experimental validation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of N,N'-diethyl-N,N'-dinitromethanediamine would be required. This crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed to generate an electron density map. From this map, the positions of the individual atoms can be determined.

A 2003 study by Spitzer, Denis, Wanders, Bernd, Richard Schäfer, and Michael Welter titled "Molecular structures of seven methylenedinitramines with plasticising abilities" may contain the crystallographic data for N,N'-diethyl-N,N'-dinitromethanediamine. However, the full text of this article was not accessible in the conducted search.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Theoretical and Computational Chemistry Studies of N,n Diethyl N,n Dinitromethanediamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and energetic properties of molecules. By approximating the electron density, DFT can efficiently calculate the optimized geometry, bond lengths, bond angles, and total electronic energy of a compound. However, no published studies were found that apply DFT methods to perform geometry optimization or energy calculations specifically for N,N'-Diethyl-N,N'-dinitromethanediamine.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure. A search of the scientific literature did not yield any studies that have employed ab initio methods to characterize the electronic structure of N,N'-Diethyl-N,N'-dinitromethanediamine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

Understanding Electron Transfer and Chemical Reactivity

Analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into the regions of a molecule that are likely to act as electron donors or acceptors. This information is vital for predicting how the molecule will interact with other chemical species. For N,N'-Diethyl-N,N'-dinitromethanediamine, there is no available data from HOMO-LUMO analysis to discuss its electron transfer properties or to predict its chemical reactivity.

Computational Modeling of Conformational Landscapes and Isomerism

Due to the flexibility of the ethyl groups and the central methylene (B1212753) bridge, N,N'-Diethyl-N,N'-dinitromethanediamine can exist in multiple conformations. Computational modeling is essential to explore this conformational landscape, identify the most stable conformers, and understand the energy barriers between them. Such studies are critical for a complete understanding of the molecule's properties and behavior. However, there are no published computational studies on the conformational analysis or isomerism of N,N'-Diethyl-N,N'-dinitromethanediamine.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule and to identify low-energy pathways for chemical reactions, such as bond dissociation or molecular rearrangement. A PES scan involves systematically changing a specific geometric parameter (e.g., a bond length, bond angle, or dihedral angle) and performing a constrained geometry optimization at each step.

For N,N'-Diethyl-N,N'-dinitromethanediamine, PES scans would be instrumental in several key areas:

Conformational Analysis: Identifying the stable conformers of the molecule by scanning the dihedral angles of the C-N bonds and the ethyl groups. This information is critical as the molecular conformation can significantly influence the crystal packing and, consequently, the density and sensitivity of the energetic material.

Initial Decomposition Steps: Probing the initial steps of thermal decomposition by scanning the bond lengths of the weakest bonds. In nitramines, the N-NO2 bond is often the trigger linkage. A PES scan along this bond coordinate can reveal the energy required for its homolytic cleavage, providing an initial estimate of the activation energy for decomposition.

The results of such scans are typically visualized as a plot of energy versus the scanned coordinate, revealing energy minima (stable structures) and energy maxima (transition states).

| Scanned Coordinate | Purpose | Expected Outcome |

| C-N-N-O Dihedral Angle | Conformational analysis of the nitro group | Identification of the most stable orientation of the nitro groups relative to the rest of the molecule. |

| N-C-N-C Dihedral Angle | Conformational analysis of the ethyl groups | Determination of the lowest energy arrangement of the alkyl substituents. |

| N-NO2 Bond Length | Investigation of initial decomposition step | Estimation of the bond dissociation energy for the primary trigger linkage. |

| C-N Bond Length | Exploration of alternative decomposition pathways | Assessment of the energetic feasibility of skeletal bond cleavage. |

This table represents a theoretical application of PES scans to N,N'-Diethyl-N,N'-dinitromethanediamine, illustrating the types of insights that could be gained from such a study.

Molecular Dynamics Simulations for Dynamic Behavior

While PES scans explore the static energy landscape, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and the initial events of decomposition at finite temperatures.

For N,N'-Diethyl-N,N'-dinitromethanediamine, MD simulations, particularly using reactive force fields (like ReaxFF) or ab initio methods (AIMD), could be employed to:

Simulate Thermal Decomposition: By simulating the molecule at high temperatures, one can observe the sequence of bond-breaking and bond-forming events that constitute the decomposition process. This can help identify the primary reaction pathways and the formation of initial products.

Predict Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from an MD simulation can yield the vibrational spectrum of the molecule. This computationally derived spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.

Investigate Intermolecular Interactions: In a condensed-phase simulation (modeling the solid or liquid state), MD can shed light on the nature and strength of intermolecular interactions, which are crucial for understanding the material's properties, such as its cohesive energy and mechanical sensitivity.

Thermochemical and Kinetic Studies through Computational Approaches

Computational methods are invaluable for determining the thermochemical properties and reaction kinetics of energetic materials, especially when experimental measurements are difficult or hazardous to perform.

Prediction of Enthalpies of Formation and Reaction Energies

The enthalpy of formation (ΔHf°) is a critical parameter that dictates the energetic output of a material. Computational chemistry offers several approaches to predict this value with reasonable accuracy. A common method involves using quantum chemical calculations (like Density Functional Theory or more advanced ab initio methods) to compute the total electronic energy of the molecule. The gas-phase enthalpy of formation can then be derived using isodesmic or atomization reactions.

For solid-phase materials, the sublimation enthalpy must also be considered, which can be estimated from intermolecular interaction energies or empirical models.

| Compound | Method | Phase | Enthalpy of Formation (kJ/mol) | Reference |

| Methanediamine (B1196670), N,N'-dimethyl-N,N'-dinitro- | Ccr | Solid | -29.8 ± 2.3 | Baroody, 1983 nist.gov |

| Methanediamine, N,N'-dimethyl-N,N'-dinitro- | Ccb | Solid | -36.6 | Baroody and Carpenter, 1976 nist.gov |

This table presents experimental data for a structurally similar compound to provide context for the expected thermochemical properties.

Computational Assessment of Reaction Barriers and Transition States

Understanding the kinetics of decomposition is key to assessing the stability of an energetic material. Computational chemistry allows for the detailed investigation of reaction mechanisms by locating the transition state (TS) for a given reaction step and calculating its energy. The energy difference between the transition state and the reactants gives the activation energy barrier, a crucial parameter in the Arrhenius equation that governs the reaction rate.

For N,N'-Diethyl-N,N'-dinitromethanediamine, computational studies would focus on identifying the transition states for key unimolecular decomposition reactions, such as:

N-NO2 Homolysis: The breaking of the nitramine N-NO2 bond.

HONO Elimination: A concerted reaction involving the transfer of a hydrogen atom from an ethyl group to a nitro group, leading to the elimination of nitrous acid (HONO).

Six-membered Ring Concerted Elimination: A pathway that may be available in some nitramines leading to multiple bond fissions.

By comparing the activation energies for these different pathways, the dominant low-temperature decomposition mechanism can be identified. Methods like Transition State Theory (TST) can then be used to calculate the reaction rate constants from the computed activation energies and vibrational frequencies of the reactant and transition state.

| Reaction Pathway | Description | Expected Relative Activation Energy |

| N-NO2 Bond Homolysis | Simple cleavage of the weakest bond to form two radical species. | Low to Moderate |

| HONO Elimination | A concerted, intramolecular elimination reaction. | Moderate to High |

| C-N Bond Fission | Cleavage of the carbon-nitrogen backbone. | High |

This table outlines the primary decomposition pathways that would be investigated for N,N'-Diethyl-N,N'-dinitromethanediamine and provides a qualitative expectation for their relative energy barriers based on known nitramine chemistry.

Reaction Mechanisms and Chemical Transformations of N,n Diethyl N,n Dinitromethanediamine

Intramolecular and Intermolecular Decomposition Pathways

The decomposition of N,N'-diethyl-N,N'-dinitromethanediamine can proceed through various pathways, largely dictated by the energetics of bond cleavage and the surrounding chemical environment. These pathways are crucial in understanding the stability and potential applications of this energetic material.

Bond Dissociation Energy (BDE) Analysis for Initial Fragmentation

Computational analyses of various nitramines have shown that the N-NO2 bond is typically the weakest bond in the molecule. researchgate.net For instance, calculated N-NO2 bond dissociation energies for a range of nitramines often fall within a specific range, which can be influenced by the molecular structure and substituents. researchgate.net The presence of ethyl groups on the nitrogen atoms in N,N'-diethyl-N,N'-dinitromethanediamine is expected to influence the N-NO2 BDE through electronic and steric effects. Generally, an increase in the length of the N-N bond in nitramines is associated with a lower activation energy for thermal decomposition. icm.edu.pl

Table 1: Representative Bond Dissociation Energies of Related N-NO2 Bonds

| Compound | Bond | Bond Dissociation Energy (kJ/mol) |

| Nitromethane (B149229) (CH3-NO2) | C-N | 247 |

| Ethylnitramine (C2H5NH-NO2) | N-N | Estimated to be in the range of other secondary nitramines |

| Dimethylnitramine ((CH3)2N-NO2) | N-N | Estimated to be in the range of other secondary nitramines |

Note: Specific experimental values for N,N'-diethyl-N,N'-dinitromethanediamine are not available. The values for related compounds are provided for comparative purposes. Data for nitromethane is from general chemistry resources. ucsb.edu The decomposition of secondary nitramines is generally initiated by the cleavage of the N-NO2 bond. researchgate.net

Identification of Primary Decomposition Products and Intermediates

Following the initial N-NO2 bond cleavage, a cascade of secondary reactions occurs, leading to the formation of various smaller molecules. The primary decomposition products are expected to include nitrogen dioxide (NO2) and the corresponding N,N'-diethylmethanediamine radical.

Subsequent reactions of these initial fragments can lead to a complex mixture of products. For instance, the NO2 can act as an oxidizing agent. The organic radical can undergo further fragmentation or react with other species present. Based on the decomposition of similar energetic materials, the final decomposition products are likely to include common gases such as nitrogen (N2), carbon monoxide (CO), carbon dioxide (CO2), and water (H2O), as well as various nitrogen oxides (NOx).

Influence of Substituents and Environmental Factors on Decomposition Kinetics

The kinetics of decomposition are significantly influenced by both the molecular structure and the external environment.

Substituent Effects: The ethyl groups in N,N'-diethyl-N,N'-dinitromethanediamine play a crucial role in its decomposition kinetics. The electron-donating nature of the ethyl groups can influence the strength of the N-NO2 bond. Furthermore, the presence of methylene (B1212753) groups in the substituent chain can impact the stability and energetic properties of aromatic nitramines. mdpi.com

Environmental Factors:

Temperature: As with most chemical reactions, the rate of decomposition of N,N'-diethyl-N,N'-dinitromethanediamine is highly dependent on temperature. Higher temperatures provide the necessary activation energy for bond cleavage, leading to a faster decomposition rate.

Pressure: The effect of pressure on the decomposition of energetic materials can be complex. In the gas phase, pressure can influence reaction rates by affecting collision frequencies. In the condensed phase, high pressure can alter the decomposition mechanism and the nature of the products formed.

Physical State: The decomposition kinetics can differ between the gas and condensed phases. In the liquid or solid state, intermolecular interactions and "cage effects" can influence the behavior of the radical species formed upon initial bond cleavage. icm.edu.pl

Reactivity in Diverse Organic Reactions

Beyond its decomposition, the reactivity of N,N'-diethyl-N,N'-dinitromethanediamine in other organic transformations provides insight into its chemical nature.

Nucleophilic and Electrophilic Reactivity Studies

The presence of the electron-withdrawing nitro groups significantly influences the electron density distribution within the molecule, affecting its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The nitrogen atoms of the amine groups, while bonded to electron-withdrawing nitro groups, may still possess some nucleophilic character. However, this is expected to be significantly diminished. Reactions with strong nucleophiles might lead to displacement of the nitro groups or other complex reactions. The reactivity of related N,N-diethylamino compounds in neutralizing acids suggests a basic character of the nitrogen atoms. noaa.gov

Electrophilic Reactivity: The molecule as a whole is not expected to be highly susceptible to electrophilic attack due to the deactivating effect of the nitro groups. However, reactions with strong electrophiles could potentially occur at the oxygen atoms of the nitro groups.

Oxidation and Reduction Pathways

The nitrogen atoms in N,N'-diethyl-N,N'-dinitromethanediamine are in a high oxidation state due to the attached nitro groups.

Oxidation: Further oxidation of the diethylamino groups is possible, potentially leading to the formation of various oxidized products. The oxidation of similar compounds, such as N,N-diethylethanamine, can be achieved using strong oxidizing agents. Enzymatic oxidation of N,N-diethylformamide has also been reported. nih.gov

Reduction: The nitro groups are susceptible to reduction. Common reducing agents can convert the nitro groups to nitroso, hydroxylamino, or amino functionalities. The specific products would depend on the reducing agent used and the reaction conditions. The reduction of similar tertiary amines is a known chemical transformation.

Derivatization and Functionalization Strategies

The strategic modification of N,N'-diethyl-N,N'-dinitromethanediamine opens avenues for the synthesis of a diverse array of nitrogen-containing compounds and the exploration of new synthetic methodologies. The presence of the N-nitroamino functionalities and the central methylene bridge are key to its chemical behavior.

Transformation into Related Nitrogen-Containing Compounds

The chemical structure of N,N'-diethyl-N,N'-dinitromethanediamine allows for several potential transformations to yield other nitrogen-rich molecules. While specific experimental data on this compound is limited, the reactivity of the N-nitroamine functional group in analogous molecules provides insights into its potential chemical behavior.

One plausible transformation is the reduction of the nitro groups . The N-NO2 bond is susceptible to reduction by various reagents, which could lead to the formation of the corresponding hydrazine (B178648) or amine derivatives. The choice of reducing agent would be critical in determining the final product. For instance, strong reducing agents might lead to the complete reduction to the corresponding diamine, N,N'-diethylmethanediamine, by cleaving the N-N bonds and removing the oxygen atoms. Milder reducing agents could potentially yield the corresponding N,N'-diethyl-N,N'-dihydrazinomethanediamine.

Another potential transformation involves the cleavage of the N-N bond . The photolysis of N-nitroamines is known to proceed via homolytic scission of the N-N bond, generating amino radicals and nitrogen dioxide. youtube.com This reactive intermediate could then participate in a variety of subsequent reactions, leading to the formation of different nitrogen-containing products.

Furthermore, the methylene bridge itself could be a site for chemical modification, although it is generally less reactive than the N-nitroamino groups. Under harsh reaction conditions, cleavage of the C-N bonds could occur, leading to the decomposition of the molecule.

The reactivity of the closely related N-nitrosamines offers further clues. N-nitrosamines can be oxidized to their corresponding N-nitroamines. youtube.com They also react with electrophiles at the oxygen atom and with nucleophiles, such as organolithium and Grignard reagents, at the nitroso-nitrogen. youtube.com While N,N'-diethyl-N,N'-dinitromethanediamine already possesses nitro groups, the lone pairs on the nitrogen atoms could still exhibit nucleophilic character, potentially reacting with strong electrophiles.

Exploration of Novel Synthetic Utility

The unique structure of N,N'-diethyl-N,N'-dinitromethanediamine suggests its potential as a building block in organic synthesis. Its bifunctional nature, with two reactive N-nitroamino groups, could be exploited for the synthesis of heterocyclic compounds.

For instance, intramolecular cyclization reactions could be envisioned under specific conditions. By introducing appropriate functional groups onto the ethyl substituents, it might be possible to induce cyclization to form novel nitrogen-containing heterocycles.

Moreover, the methylene bridge could act as a linker in the synthesis of larger molecules. By designing reactions that selectively target the N-nitroamino groups while leaving the core structure intact, N,N'-diethyl-N,N'-dinitromethanediamine could serve as a scaffold for the construction of more complex molecular architectures.

The development of derivatization strategies for this compound could also lead to new energetic materials or precursors for pharmaceuticals and agrochemicals. The introduction of different functional groups could significantly alter the properties of the parent molecule, leading to materials with tailored characteristics.

Broader Academic Implications and Future Research Directions in N,n Diethyl N,n Dinitromethanediamine Chemistry

Potential for Integration into Advanced Materials Science Research

The presence of two nitro groups in N,N'-diethyl-N,N'-dinitromethanediamine inherently classifies it as an energetic material. The geminal dinitro functionality is a well-known energetic plasticizer, suggesting that this compound and its analogs could find applications in advanced materials. acs.orgresearchgate.net The integration of such molecules into polymer matrices could lead to the development of novel energetic composites with tailored mechanical and energetic properties.

Future research could focus on the synthesis and characterization of polymers and co-polymers incorporating the N,N'-diethyl-N,N'-dinitromethanediamine moiety. These materials could exhibit enhanced thermal stability and controlled energy release, making them suitable for applications in propellants, explosives, and pyrotechnics. tno.nl The diethylamino groups may also impart solubility and processing advantages, which are critical for the practical application of energetic materials. The study of broadly-defined energetic materials has become increasingly important from both academic and applied perspectives. engineering.org.cn

Development of Novel Synthetic Methodologies for Related Compounds

The synthesis of N,N'-diethyl-N,N'-dinitromethanediamine itself presents a considerable challenge and an opportunity for the development of new synthetic methods. The construction of the N-C-N linkage bearing four distinct substituents, including two nitro groups, would likely require a multi-step process. Research in this area could lead to the discovery of novel reactions for the formation of N,N'-disubstituted methanediamines and the nitration of secondary amines. oup.com

Methodologies for the synthesis of geminal dinitro compounds often involve the reaction of a mononitro compound with a source of nitrite (B80452) ions in the presence of an oxidizing agent. dtic.milgoogle.com Furthermore, the synthesis of N,N-dialkylnitramines has been explored using various nitrating agents. researchgate.net The development of a synthetic route to N,N'-diethyl-N,N'-dinitromethanediamine would likely involve a combination and optimization of these known transformations. Success in this area would not only provide access to the target molecule but also to a wider range of related compounds with potentially interesting properties.

Advanced Computational Design of Analogous Structures

Computational chemistry offers a powerful tool for the a priori design and evaluation of novel energetic materials. dtic.mil In the context of N,N'-diethyl-N,N'-dinitromethanediamine, computational methods such as Density Functional Theory (DFT) can be employed to predict its key properties, including heat of formation, density, and detonation performance. youtube.com Such studies would be invaluable in guiding synthetic efforts and prioritizing target molecules with the most promising characteristics.

Furthermore, computational modeling can be used to design a library of analogous structures by systematically varying the alkyl substituents on the nitrogen atoms or by replacing the methylene (B1212753) bridge with other linking groups. rsc.org This in silico screening can identify derivatives with improved stability, performance, or other desirable properties. The integration of machine learning techniques with DFT calculations could further accelerate the discovery of new, high-performance energetic materials based on the N,N'-dinitromethanediamine scaffold. youtube.com

Interdisciplinary Research Opportunities in Chemical Sciences

The study of N,N'-diethyl-N,N'-dinitromethanediamine and its analogs is inherently interdisciplinary. engineering.org.cndtic.mil The synthesis and characterization of these compounds would draw upon expertise in organic and physical chemistry. The investigation of their energetic properties and potential applications in advanced materials would require collaboration with materials scientists and engineers. researchgate.net

Moreover, the complex reactivity and potential decomposition pathways of such molecules could be of interest to physical organic chemists and theoreticians studying reaction mechanisms. The development of analytical techniques for the detection and characterization of these compounds would also present opportunities for analytical chemists. The multifaceted nature of research into energetic materials ensures that the study of N,N'-diethyl-N,N'-dinitromethanediamine has the potential to foster significant interdisciplinary collaboration and drive innovation across the chemical sciences. purdue.edu

Q & A

Basic: What synthetic methodologies are effective for preparing Methanediamine, N,N'-diethyl-N,N'-dinitro-?

Answer:

Synthesis typically involves sequential alkylation and nitration steps. For example:

Alkylation : React methanediamine with ethyl halides (e.g., ethyl bromide) under basic conditions to introduce ethyl groups at the N,N' positions.

Nitration : Treat the intermediate with nitric acid or nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups.

Key challenges include controlling regioselectivity and avoiding over-nitration. Purification via column chromatography or recrystallization is critical. Characterization should include ¹H/¹³C NMR and FT-IR to confirm substituent positions .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:

Use a combination of:

- X-ray crystallography : To resolve bond lengths/angles, especially for nitro group geometry (if single crystals are obtainable).

- Multinuclear NMR : ¹⁵N NMR is critical for distinguishing nitro (-NO₂) and amine (-NH) environments.

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula.

Comparative data from structurally similar compounds (e.g., N,N,N',N'-tetraethylmethanediamine in ) can validate spectral interpretations .

Advanced: How do computational models predict the reactivity of the nitro groups in this compound?

Answer:

Density functional theory (DFT) calculations can model:

- Electrophilic/nucleophilic sites : Atomic partial charges and frontier molecular orbitals (HOMO/LUMO) identify reactive regions.

- Thermal stability : Transition state analysis predicts decomposition pathways (e.g., nitro group reduction or rearrangement).

For toxicity predictions, adapt QSAR models (as in ) by incorporating nitro-specific descriptors (e.g., nitro group torsion angles, electrostatic potentials) .

Advanced: How to resolve contradictions in reported thermal stability data across studies?

Answer:

Re-evaluate experimental conditions:

- Calorimetry : Compare differential scanning calorimetry (DSC) data with NIST-reported ΔfH° values for related compounds (e.g., ΔrH° = -191 ± 3 kJ/mol for tetramethylmethanediamine in ).

- Impurity analysis : Use HPLC-MS to identify degradation byproducts (e.g., nitrosamines, as discussed in ).

Contradictions may arise from differing solvent systems or heating rates; standardize protocols using inert atmospheres .

Basic: What analytical techniques are optimal for assessing purity and stability?

Answer:

- HPLC-UV/Vis : Quantify nitro-containing impurities using a C18 column and acetonitrile/water mobile phase.

- GC-MS : Detect volatile degradation products (e.g., ethylamine derivatives).

- Karl Fischer titration : Monitor moisture content, as nitro groups may hydrolyze in humid conditions.

Reference purity thresholds from analogous diamines (e.g., N,N'-diacetyl-1,4-phenylenediamine in ) .

Advanced: What mechanistic insights explain decomposition under acidic or basic conditions?

Answer:

- Acidic hydrolysis : Nitro groups may protonate, leading to nitrous acid (HONO) elimination or reduction to amines.

- Base-mediated degradation : Nucleophilic attack on the nitro group’s electrophilic nitrogen, forming nitrite (NO₂⁻) or ammonia (NH₃).

Kinetic studies (e.g., pH-rate profiling) and isotopic labeling (¹⁵NO₂) can elucidate pathways. Compare with stability data for nitrosamine derivatives ( ) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : In amber glass under argon at -20°C to minimize photolytic or oxidative degradation.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and face shield (nitro compounds may be explosive or skin irritants).

- Waste disposal : Neutralize with reducing agents (e.g., Fe²⁺/HCl) before disposal. Follow guidelines for nitrated amines ( ) .

Advanced: How can stereochemical integrity be maintained during scale-up synthesis?

Answer:

- Catalyst optimization : Use chiral catalysts (e.g., BINOL-derived ligands) to control enantioselectivity during alkylation.

- In-line monitoring : Employ process analytical technology (PAT) like Raman spectroscopy to detect stereochemical shifts.

Refer to scaled syntheses of similar diamines (e.g., N-[4-(aminomethyl)benzyl]-N,N-diethylamine in ) for reactor design insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.